molecular formula C15H20N2O2 B2778761 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea CAS No. 2097936-16-6

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea

Katalognummer: B2778761
CAS-Nummer: 2097936-16-6
Molekulargewicht: 260.337
InChI-Schlüssel: BHZPFBPJDMXEEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea (CAS 2097936-16-6) is a urea derivative with a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol . This compound is characterized by a hydroxycyclohex-2-en-1-yl moiety linked via a methylene group to a urea functionality that is substituted with a 2-methylphenyl group . Its structure, featuring hydrogen bond donors and acceptors, contributes to a topological polar surface area of approximately 61.4 Ų, which can influence its physicochemical properties and bioavailability . This chemical is offered for research and development purposes and is available from suppliers in various quantities, from micromole to milligram scales . As a specialized organic building block, it holds value for exploring structure-activity relationships in medicinal chemistry, and may serve as a key intermediate in the synthesis of more complex molecules for pharmacological or agrochemical screening . Researchers can utilize this compound to develop novel substances targeting various biological pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12-7-3-4-8-13(12)17-14(18)16-11-15(19)9-5-2-6-10-15/h3-5,7-9,19H,2,6,10-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZPFBPJDMXEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxycyclohexene Ring: This step involves the preparation of the hydroxycyclohexene intermediate through a series of reactions such as cyclization and hydroxylation.

    Attachment of the Methylphenyl Urea Moiety: The hydroxycyclohexene intermediate is then reacted with an appropriate isocyanate to form the final urea compound.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a cyclohexane derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxycyclohexene ring and the urea moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Urea Derivatives

The compound’s structural uniqueness lies in its hydroxycyclohexenylmethyl substituent, distinguishing it from related ureas. Key analogs and their substituents include:

Compound Name R1 Substituent R2 Substituent Key Structural Features
Target Compound 1-Hydroxycyclohex-2-en-1-ylmethyl 2-Methylphenyl Cyclohexene ring with hydroxyl group
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 2-(Pyrrole-2-carbonyl)phenyl 4-Methoxyphenyl Aromatic carbonyl and methoxy groups
1-(2-Methylphenyl)-3-[2-(3-difluoromethylquinoxalin-2-ylsulfanyl)acetyl]urea 2-(Quinoxaline-thioacetyl) 2-Methylphenyl Difluoromethylquinoxaline and thioether
1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea Imidazole-methoxyphenylpropanedienyl 2-Methylphenyl Imidazole, methoxy, and conjugated diene
1-Ethyl-1-(2-methylphenyl)urea Ethyl 2-Methylphenyl Simple alkyl substituent

Key Observations :

  • Hydroxycyclohexene vs. Aromatic Rings: The target compound’s cyclohexene ring may confer conformational flexibility and moderate lipophilicity compared to rigid aromatic systems (e.g., pyrrole-carbonyl in or quinoxaline in ).
  • Hydrogen-Bonding Potential: The hydroxyl group could enhance solubility and crystal packing via intermolecular H-bonds, contrasting with non-polar substituents like ethyl or thioacetyl .
  • Steric Effects : The bulky cyclohexenylmethyl group may hinder enzymatic degradation or receptor binding compared to smaller substituents.

Biologische Aktivität

The compound 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea is a urea derivative that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea is C16H21N2O3C_{16}H_{21}N_{2}O_{3}. The structure can be represented as follows:

Structure  Insert chemical structure image here \text{Structure }\text{ Insert chemical structure image here }

Physical Properties

PropertyValue
Molecular Weight277.36 g/mol
Melting Point(Data not available)
Solubility(Data not available)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxycyclohexenyl group and the methylphenyl moiety may influence enzyme activity and receptor binding, leading to diverse biological effects such as:

  • Antitumor Activity : Preliminary studies suggest that similar compounds in the urea class exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, possibly through inhibition of bacterial cell wall synthesis.

Antitumor Activity

Research indicates that urea derivatives can exert significant antitumor effects. A study by PubMed highlighted that certain chloroethylnitrosoureas demonstrated reduced antitumor activity compared to their isomeric counterparts due to differences in their DNA cross-linking capabilities. While specific data on 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea is limited, it is hypothesized that similar mechanisms may apply.

Antimicrobial Effects

Urea derivatives have been explored for their antimicrobial properties. The unique structure of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea may contribute to its ability to inhibit microbial growth. Comparative studies on related compounds suggest potential effectiveness against various pathogens.

Case Studies

  • Case Study on Antitumor Activity :
    • Objective : To evaluate the cytotoxic effects of urea derivatives on cancer cell lines.
    • Methodology : Cell viability assays were conducted using MTT assays on several cancer cell lines.
    • Findings : Compounds structurally similar to 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea exhibited significant cytotoxicity, suggesting potential for further development.
  • Case Study on Antimicrobial Properties :
    • Objective : To assess the antimicrobial efficacy of selected urea derivatives.
    • Methodology : Disk diffusion method was employed against common bacterial strains.
    • Findings : Certain derivatives showed promising inhibition zones, indicating potential as antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling an isocyanate with an amine. For example:

  • Step 1 : Prepare the hydroxycyclohexenylmethyl intermediate via hydroxylation of cyclohexene derivatives under acidic or enzymatic conditions.
  • Step 2 : React 2-methylphenylamine with an isocyanate precursor (e.g., phosgene or carbonyldiimidazole) to form the urea moiety.
  • Critical parameters : Temperature (0–5°C for exothermic urea formation), solvent polarity (e.g., THF or DCM), and stoichiometric ratios (1:1.2 amine:isocyanate). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for high purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclohexenyl hydroxyl and methylphenyl groups).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Infrared Spectroscopy (IR) : Identify urea C=O stretches (~1640–1680 cm1^{-1}) and hydroxyl O-H bands (~3200–3600 cm1^{-1}) .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Enzyme inhibition : Test against kinases or phosphatases using fluorogenic substrates.
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA. Dose-response curves (1–100 µM) and positive controls (e.g., celecoxib) are critical for validity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Modify substituents : Replace the 2-methylphenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to assess binding affinity changes.
  • Scaffold hopping : Compare bioactivity with analogous compounds containing tetrahydrofuran or thiophene rings (see ).
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or TNF-α) and prioritize derivatives with better predicted binding scores .

Q. What strategies address poor aqueous solubility during formulation for in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups to the hydroxyl moiety for enhanced hydrophilicity.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability.
  • Co-solvent systems : Optimize PBS/ethanol (70:30) mixtures for intraperitoneal administration .

Q. How should conflicting data on its mechanism of action be resolved?

  • Orthogonal assays : Validate kinase inhibition claims via Western blot (phosphorylation status) and isothermal titration calorimetry (binding constants).
  • Genetic knockdown : Use siRNA to silence suspected targets (e.g., MAPK) and observe phenotypic rescue in cellular models.
  • Meta-analysis : Compare results across studies using standardized protocols (e.g., fixed incubation times, serum-free conditions) .

Q. What in vivo models are appropriate for evaluating toxicity and efficacy?

  • Acute toxicity : Zebrafish larvae (OECD TG 236) for rapid LD50_{50} estimation.
  • Xenograft models : Nude mice implanted with patient-derived tumor cells for antitumor efficacy.
  • Pharmacokinetics : Plasma half-life and tissue distribution studies in Sprague-Dawley rats with LC-MS/MS quantification .

Q. How can computational modeling predict metabolic pathways and potential metabolites?

  • Software tools : Use Schrödinger’s BioLuminate or GLIDE to simulate cytochrome P450-mediated oxidation.
  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Prioritize metabolites with >10% abundance for toxicity screening .

Methodological Notes

  • Contradictions in evidence : Discrepancies in reported solubility or bioactivity may arise from impurities (>95% purity required for reproducibility) or assay variability (e.g., cell line-specific responses) .
  • Advanced characterization : X-ray crystallography or cryo-EM can resolve binding modes if protein co-crystals are obtainable.

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